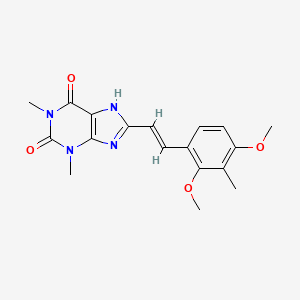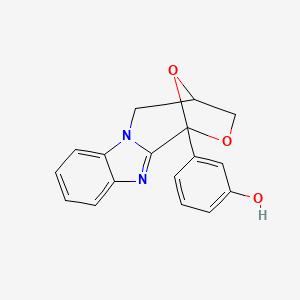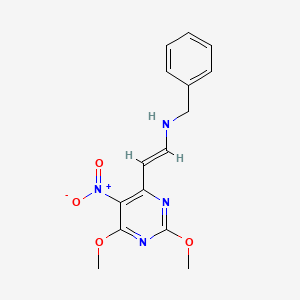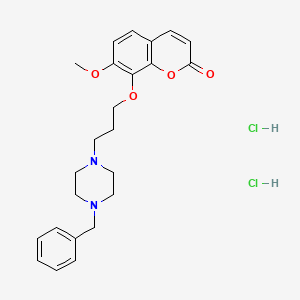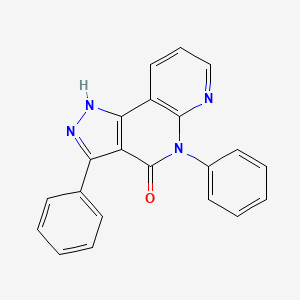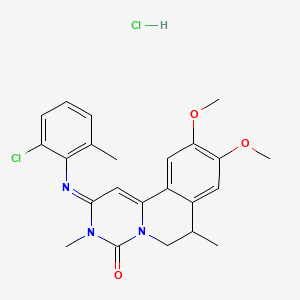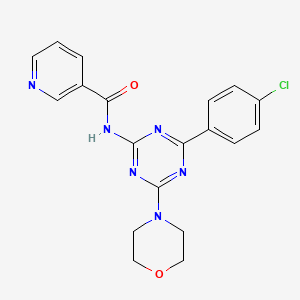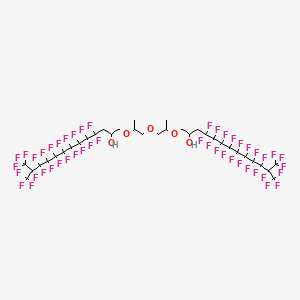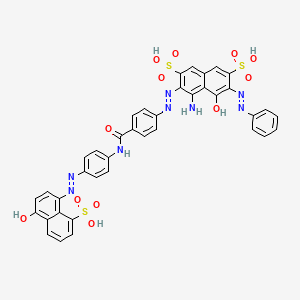
4-Amino-5-hydroxy-3-((4-(((4-((4-hydroxy-8-sulpho-1-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 281-118-1, also known as Tris(2-chloroethyl) phosphate, is a chemical compound widely used as a flame retardant. It is an organophosphorus compound with the molecular formula C6H12Cl3O4P. This compound is known for its effectiveness in reducing the flammability of various materials, making it a valuable additive in the production of plastics, textiles, and other materials that require enhanced fire resistance.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl) phosphate is typically synthesized through the reaction of phosphorus oxychloride with ethylene oxide. The reaction proceeds as follows:
POCl3+3C2H4O→C6H12Cl3O4P+3HCl
The reaction is carried out under controlled conditions, typically at elevated temperatures and in the presence of a catalyst to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of Tris(2-chloroethyl) phosphate involves large-scale reactors where phosphorus oxychloride and ethylene oxide are continuously fed into the system. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Tris(2-chloroethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-chloroethanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl groups, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as sodium hydroxide or other alkali metal hydroxides.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Various phosphorus oxides and acids.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Tris(2-chloroethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
作用機序
The flame-retardant properties of Tris(2-chloroethyl) phosphate are primarily due to its ability to release phosphorus-containing radicals when exposed to heat. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. Additionally, the release of hydrochloric acid during decomposition helps to quench the flames by diluting the flammable gases.
類似化合物との比較
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate
- Tris(2-chloroisopropyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Uniqueness
Tris(2-chloroethyl) phosphate is unique among flame retardants due to its high efficiency and versatility. It is effective in a wide range of materials and can be easily incorporated into various polymer matrices. Additionally, its relatively low cost and availability make it a popular choice for industrial applications.
特性
CAS番号 |
83863-54-1 |
|---|---|
分子式 |
C39H28N8O12S3 |
分子量 |
896.9 g/mol |
IUPAC名 |
4-amino-5-hydroxy-3-[[4-[[4-[(4-hydroxy-8-sulfonaphthalen-1-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C39H28N8O12S3/c40-35-33-22(20-32(62(57,58)59)37(38(33)49)47-43-24-5-2-1-3-6-24)19-31(61(54,55)56)36(35)46-44-25-11-9-21(10-12-25)39(50)41-23-13-15-26(16-14-23)42-45-28-17-18-29(48)27-7-4-8-30(34(27)28)60(51,52)53/h1-20,48-49H,40H2,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59) |
InChIキー |
BCXWQSXAZKUGBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C7C(=C(C=C6)O)C=CC=C7S(=O)(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



